molecular formula C11H8N4O2 B5653066 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione

Cat. No.: B5653066
M. Wt: 228.21 g/mol
InChI Key: AQDREEREPRHZNB-UHFFFAOYSA-N
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Description

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with a quinazoline ring, with a methyl group at the 3-position and a dione functionality at the 4,6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formic acid and hydrazine hydrate to form the triazine ring, followed by cyclization with a suitable aldehyde to form the quinazoline ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine or quinazoline rings, with reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazinoquinazoline derivatives.

    Substitution: Formation of substituted triazinoquinazoline derivatives with various functional groups.

Scientific Research Applications

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired biological effect, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]quinazoline: Similar structure but lacks the methyl group at the 3-position.

    1,2,4-triazino[3,4-b]benzoxazole: Contains a benzoxazole ring instead of a quinazoline ring.

    1,2,4-triazino[3,4-b]thiadiazole: Contains a thiadiazole ring instead of a quinazoline ring.

Uniqueness

3-methyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(11H)-dione is unique due to its specific substitution pattern and the presence of both triazine and quinazoline rings

Properties

IUPAC Name

3-methyl-1H-[1,2,4]triazino[3,4-b]quinazoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-6-9(16)15-10(17)7-4-2-3-5-8(7)12-11(15)14-13-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDREEREPRHZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=CC=CC=C3C(=O)N2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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